molecular formula C11H16O7 B1229149 3-Furfuryl-beta-glucoside CAS No. 86425-28-7

3-Furfuryl-beta-glucoside

Cat. No.: B1229149
CAS No.: 86425-28-7
M. Wt: 260.24 g/mol
InChI Key: SPFOGLIFWSAONR-KAMPLNKDSA-N
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Description

3-Furfuryl-beta-glucoside is a complex organic compound that features a furan ring attached to a sugar-like oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furfuryl-beta-glucoside typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a furan derivative and a protected sugar derivative.

    Glycosylation Reaction: The furan derivative is glycosylated with the sugar derivative under acidic or basic conditions to form the desired oxane ring.

    Deprotection: Protective groups are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Furfuryl-beta-glucoside can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Furfuryl-beta-glucoside can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as in drug development.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Furfuryl-beta-glucoside would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S,6R)-2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure with a different position of the furan ring.

    (2R,3R,4S,5S,6R)-2-(thiophen-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 3-Furfuryl-beta-glucoside lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

86425-28-7

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C11H16O7/c12-3-7-8(13)9(14)10(15)11(18-7)17-5-6-1-2-16-4-6/h1-2,4,7-15H,3,5H2/t7-,8-,9+,10-,11-/m1/s1

InChI Key

SPFOGLIFWSAONR-KAMPLNKDSA-N

SMILES

C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=COC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O

Synonyms

3-furfuryl-beta-glucoside
beta-furfuryl-beta-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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